molecular formula C19H30O5 B1264563 eujavanicol C

eujavanicol C

Cat. No. B1264563
M. Wt: 338.4 g/mol
InChI Key: IKHHODUJTQSREF-JPSZPDDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

eujavanicol C is a natural product found in Penicillium javanicum with data available.

Scientific Research Applications

Chemical Constituents of Chaetomium convolutum

A study explored the chemical constituents of Chaetomium convolutum, leading to the discovery of Eujavanicol D and other compounds. Although Eujavanicol D was found inactive against various cancer cell lines, the research contributes to the understanding of Chaetomium convolutum's chemical diversity and potential biomedical applications (Hao et al., 2021).

Epigenetic Modulation of Eupenicillium sp. LG41

Epigenetic modulation using a histone deacetylase inhibitor enhanced the production of decalin-containing compounds, including Eujavanicol A, in the endophytic fungus Eupenicillium sp. LG41. This study highlights the potential of epigenetic tools in enhancing the production of bioactive compounds for medical applications (Li et al., 2017).

Antifungal Properties from Trichoderma harzianum

Research on Trichoderma harzianum F031 identified a new decalin derivative, trichoharzianol, along with known compounds including Eujavanicol A. These compounds showed antifungal activity, suggesting potential applications in controlling fungal pathogens (Jeerapong et al., 2015).

Antifungal Agent Eujavanicin A from Eupenicillium javanicum

Eujavanicin A, isolated from Eupenicillium javanicum, exhibited antifungal activity against Aspergillus fumigatus, a human pathogenic filamentous fungus. This study contributes to the search for new antifungal agents and highlights the therapeutic potential of compounds derived from fungi (Nakadate et al., 2008).

properties

Product Name

eujavanicol C

Molecular Formula

C19H30O5

Molecular Weight

338.4 g/mol

IUPAC Name

(4R,4aS,5R,7R,8S,8aR)-3-[(2R)-butan-2-yl]-7,8-dihydroxy-4-(3-hydroxypropanoyl)-4,5-dimethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1-one

InChI

InChI=1S/C19H30O5/c1-5-10(2)12-9-13(21)16-17(11(3)8-14(22)18(16)24)19(12,4)15(23)6-7-20/h9-11,14,16-18,20,22,24H,5-8H2,1-4H3/t10-,11-,14-,16-,17+,18-,19-/m1/s1

InChI Key

IKHHODUJTQSREF-JPSZPDDFSA-N

Isomeric SMILES

CC[C@@H](C)C1=CC(=O)[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@H]([C@H]2O)O)C

Canonical SMILES

CCC(C)C1=CC(=O)C2C(C1(C)C(=O)CCO)C(CC(C2O)O)C

synonyms

eujavanicol C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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